molecular formula C14H16F2N2O2 B2833323 N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide CAS No. 2327531-16-6

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B2833323
CAS No.: 2327531-16-6
M. Wt: 282.291
InChI Key: CJQLXYPYOYCQQS-UHFFFAOYSA-N
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Description

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The difluoropiperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide group can enhance binding affinity and specificity towards these targets, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Fluoropiperidin-1-yl)-2-oxoethyl]benzamide
  • N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]carbamate
  • N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]aniline

Uniqueness

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical reactivity and biological activity compared to its mono-fluorinated or non-fluorinated analogs. This difluorination can enhance metabolic stability and improve the compound’s pharmacokinetic properties, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c15-14(16)6-8-18(9-7-14)12(19)10-17-13(20)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQLXYPYOYCQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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